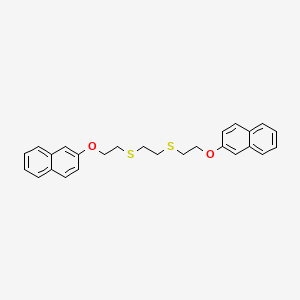
ETHANE, 1,2-BIS(beta-(beta-NAPHTHOXY)ETHYLTHIO)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHANE, 1,2-BIS(beta-(beta-NAPHTHOXY)ETHYLTHIO)- is a chemical compound with the molecular formula C26H26O2S2. It is characterized by its complex structure, which includes aromatic rings, ether groups, and sulfide linkages
Métodos De Preparación
The synthesis of ETHANE, 1,2-BIS(beta-(beta-NAPHTHOXY)ETHYLTHIO)- involves multiple steps, typically starting with the preparation of the naphthoxyethylthio intermediates. These intermediates are then reacted with ethane derivatives under controlled conditions to form the final product. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired yield and purity .
Análisis De Reacciones Químicas
ETHANE, 1,2-BIS(beta-(beta-NAPHTHOXY)ETHYLTHIO)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfide groups to thiols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
ETHANE, 1,2-BIS(beta-(beta-NAPHTHOXY)ETHYLTHIO)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to the development of new drugs or biochemical tools.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Mecanismo De Acción
The mechanism of action of ETHANE, 1,2-BIS(beta-(beta-NAPHTHOXY)ETHYLTHIO)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic rings and sulfide groups allow it to bind to specific sites on these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
ETHANE, 1,2-BIS(beta-(beta-NAPHTHOXY)ETHYLTHIO)- can be compared with other similar compounds, such as:
1,2-Bis(ethylthio)ethane: This compound has a simpler structure with only ethylthio groups, lacking the aromatic rings and ether linkages.
1,2-Bis(phenoxy)ethane: This compound contains phenoxy groups instead of naphthoxy groups, leading to different chemical properties and reactivity.
1,2-Bis(methoxy)ethane: This compound has methoxy groups, which are smaller and less complex than naphthoxy groups.
Propiedades
Número CAS |
63938-34-1 |
|---|---|
Fórmula molecular |
C26H26O2S2 |
Peso molecular |
434.6 g/mol |
Nombre IUPAC |
2-[2-[2-(2-naphthalen-2-yloxyethylsulfanyl)ethylsulfanyl]ethoxy]naphthalene |
InChI |
InChI=1S/C26H26O2S2/c1-3-7-23-19-25(11-9-21(23)5-1)27-13-15-29-17-18-30-16-14-28-26-12-10-22-6-2-4-8-24(22)20-26/h1-12,19-20H,13-18H2 |
Clave InChI |
MGMKTHZAZTYTRH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)OCCSCCSCCOC3=CC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


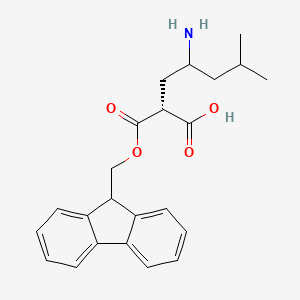
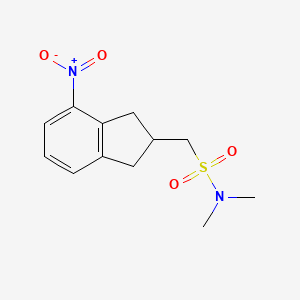
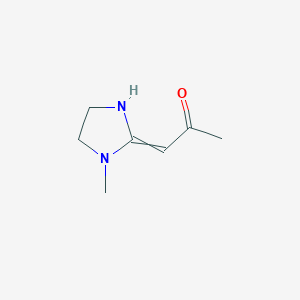

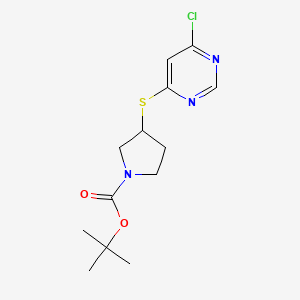
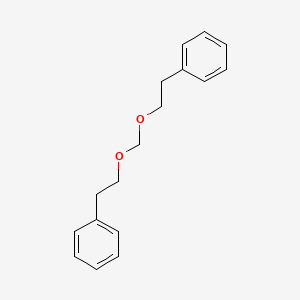
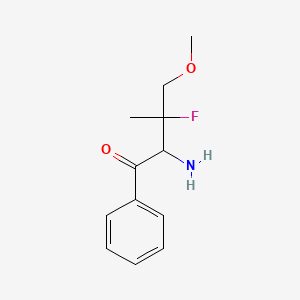
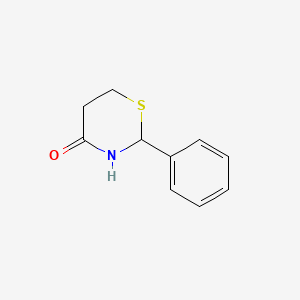
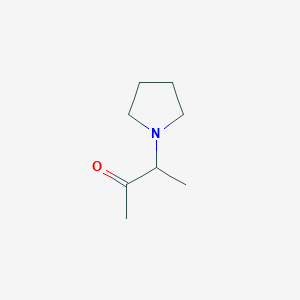

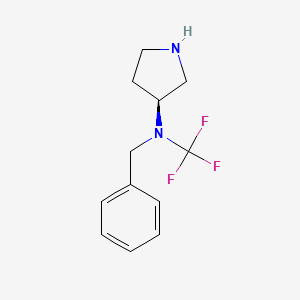
![6-Isopropyl-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13964242.png)
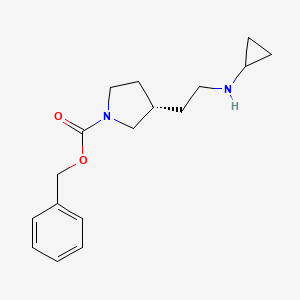
![2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13964265.png)
